molecular formula C11H8N2O B8004729 Naphtho[2,3-D][1,3]oxazol-2-amine

Naphtho[2,3-D][1,3]oxazol-2-amine

Cat. No.: B8004729
M. Wt: 184.19 g/mol
InChI Key: VZXGNCYXGCTDNK-UHFFFAOYSA-N
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Description

Naphtho[2,3-D][1,3]oxazol-2-amine is a polycyclic heteroaromatic compound featuring a fused naphthalene-oxazole backbone.

Properties

IUPAC Name

benzo[f][1,3]benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGNCYXGCTDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,3-D][1,3]oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-D][1,3]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: TEMPO, molecular oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Naphtho[2,3-D][1,3]oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho[2,3-D][1,3]oxazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Key Properties

  • Synthesis: Prepared from 3-aminonaphthalen-2-ol and cyanogen bromide, yielding a white solid (97% purity) with a melting point of 247–248°C .
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 7.93–7.87 (m, 2H), 7.80 (d, J=0.8 Hz, 2H), 7.76 (s, 3H) .
    • ¹³C NMR (DMSO-d₆): δ 164.3 (oxazole C-2), 148.5 (naphthalene C-2), 144.3 (naphthalene C-3) .

Comparison with Structural Analogs

Oxazole Derivatives with Varying Substituents

Naphtho[2,3-D][1,3]oxazol-2-amine derivatives, such as N-(4-fluorophenyl) and N-[4-(trifluoromethyl)phenyl] analogs, demonstrate how substituents influence physical and electronic properties:

Compound Melting Point (°C) ¹H NMR Shifts (DMSO-d₆) ¹⁹F NMR Shifts (DMSO-d₆)
N-(4-Fluorophenyl) analog 250–252 δ 10.9 (NH), 7.93–7.36 (Ar-H) δ −120.4
N-(CF₃-phenyl) analog 201–202 δ 10.9 (NH), 7.93–7.23 (Ar-H) Not reported
  • Key Insight : Electron-withdrawing groups (e.g., -CF₃) lower melting points, suggesting reduced crystallinity compared to -F substituents .

Thiazole Analogs: Ring Heteroatom Substitution

Replacing the oxazole oxygen with sulfur generates thiazole derivatives, altering electronic properties and biological activity:

Compound Structure Bioactivity
Naphtho[1,2-d][1,3]thiazol-2-amine (SKA-31) Thiazole fused to naphthalene Activates KCa3.1 and KCa2.3 equally
4H,5H-Naphtho[1,2-d][1,3]thiazol-2-amine Partially saturated thiazole Unknown bioactivity; molecular mass 202.275
  • Key Insight : Oxazole derivatives (e.g., SKA-134) exhibit greater selectivity for KCa3.1 over KCa2.3 compared to thiazoles, highlighting the role of heteroatom electronegativity in target specificity .

Positional Isomers and Ring Fusion

Variations in ring fusion position significantly impact pharmacological profiles:

Compound Ring Fusion Position Selectivity (KCa3.1 vs. KCa2.3)
This compound (SKA-134) 2,3-D Moderate selectivity
5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) 2,1-d 40-fold selectivity
  • Key Insight : The 2,1-d fusion in SKA-121 enhances selectivity due to steric and electronic adjustments in the binding pocket .

Q & A

Q. What are the established synthetic routes for Naphtho[2,3-D][1,3]oxazol-2-amine, and how are reaction conditions optimized?

Answer: The compound is synthesized via two primary routes:

  • Route 1: Reacting 3-aminonaphthalen-2-ol with cyanogen bromide under controlled conditions, yielding a white solid (97% yield) with confirmed purity via 1H^1H and 13C^{13}C NMR spectroscopy .
  • Route 2: Condensation of β-lapachone with thiourea, producing regioisomeric naphthoxazoles through cyclization (e.g., 6,6-dimethyl derivatives), monitored via TLC/HPLC .
    Optimization strategies:
  • Temperature control (e.g., reflux vs. room temperature) to minimize side reactions.
  • Catalyst screening (e.g., acid/base catalysts) to enhance cyclization efficiency.
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound validated post-synthesis?

Answer:

  • Spectroscopic confirmation:
    • 1H^1H NMR (DMSO-d6d_6): Peaks at δ 7.93–7.87 (m, 2H) and 7.76 (s, 3H) confirm aromatic and amine protons .
    • 13C^{13}C NMR: Signals at δ 164.3 (C=O) and 148.5 (aromatic carbons) validate the oxazole-naphthalene fusion .
  • Mass spectrometry: High-resolution MS to confirm molecular weight (e.g., 232.30 g/mol for related analogs) .
  • Elemental analysis: Matching calculated vs. observed C/H/N/S ratios to rule out impurities.

Q. What are the key solubility and stability considerations for handling this compound?

Answer:

  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability:
    • Light-sensitive: Store in amber vials under inert gas (N2_2/Ar) at -20°C.
    • Hydrolytic degradation: Avoid prolonged exposure to moisture; use anhydrous conditions during synthesis .

Q. How can researchers distinguish this compound from structurally similar oxazole derivatives?

Answer:

  • Regioisomer differentiation: Compare 1H^1H NMR splitting patterns (e.g., para vs. ortho coupling in fused rings) .
  • X-ray crystallography: Resolve crystal structures to confirm the fused-ring orientation (e.g., naphtho[2,3-d] vs. [1,2-d] positions) .
  • Chromatographic retention times: Use HPLC with a C18 column and acetonitrile/water gradients to separate regioisomers .

Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

  • LC-MS/MS: Employ reverse-phase chromatography with ESI+ ionization for detection. Optimize MRM transitions (e.g., m/z 233 → 186 for related analogs) .
  • Calibration curves: Prepare in matrix-matched solvents (e.g., plasma or cell lysate) to account for ion suppression.
  • Internal standards: Use deuterated analogs (e.g., 2H4^2H_4-labeled compounds) to normalize recovery rates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

  • Palladium-catalyzed coupling: The oxazole nitrogen acts as a directing group, facilitating C-H activation at the naphthalene C4 position. Reaction with aryl halides (e.g., iodobenzene) proceeds via a Pd(0)/Pd(II) cycle, confirmed by DFT calculations .
  • Electrophilic substitution: The electron-rich oxazole ring directs nitration to the α-position of the naphthalene moiety. Monitor regioselectivity using 1H^1H NMR .

Q. How does structural modification of this compound influence its activity as a KCa channel modulator?

Answer:

  • Structure-activity relationship (SAR):
    • Methylation at the oxazole C5 position (e.g., 5-methyl derivative) enhances binding to KCa3.1 channels, as shown in patch-clamp assays .
    • Substitution with electron-withdrawing groups (e.g., -NO2_2) reduces potency due to steric hindrance .
  • Validation methods:
    • In vitro electrophysiology on glioblastoma cell lines (e.g., U87-MG) to measure current inhibition.
    • Molecular docking with KCa3.1 homology models to predict binding poses .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

Answer:

  • Reproducibility checks: Replicate reactions using identical reagents (e.g., cyanogen bromide vs. thiourea) and anhydrous conditions .
  • Advanced characterization:
    • 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.
    • High-resolution X-ray diffraction to confirm bond angles and torsional strain .
  • Collaborative validation: Cross-laboratory studies to standardize protocols (e.g., IUPAC guidelines).

Q. How can computational modeling predict the photophysical properties of this compound for organic electronics?

Answer:

  • DFT studies: Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to predict absorption/emission wavelengths. Compare with experimental UV-Vis/fluorescence data .
  • Charge transport simulations: Use Marcus theory to estimate hole/electron mobility in thin-film transistors .

Q. What methodological challenges arise in studying the compound’s in vivo pharmacokinetics?

Answer:

  • Bioavailability limitations: Poor aqueous solubility necessitates formulation with nanocarriers (e.g., PLGA nanoparticles) .
  • Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Use LC-MS to detect metabolites (e.g., hydroxylated derivatives) .
  • Blood-brain barrier (BBB) penetration: Assess via in situ perfusion models or PAMPA-BBB assays for neuroactivity studies .

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